Bis(1-(3-methoxypropyl)guanidine), sulfuric acid
Overview
Description
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid: is a chemical compound with the molecular formula C10H28N6O6S and a molecular weight of 360.43 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Chemical Reactions Analysis
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents can lead to the formation of various substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various chemical reactions.
Biology: The compound is used in biological research to study its effects on different biological systems.
Industry: The compound is used in industrial processes for the production of various chemical products
Comparison with Similar Compounds
Bis(1-(3-methoxypropyl)guanidine), sulfuric acid can be compared with other similar compounds, such as:
Bis(N-(3-methoxypropyl)guanidine): This compound has a similar structure but may exhibit different chemical properties and reactivity.
Other guanidine derivatives: Various guanidine derivatives with different substituents can be compared to highlight the uniqueness of this compound
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Properties
IUPAC Name |
2-(3-methoxypropyl)guanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H13N3O.H2O4S/c2*1-9-4-2-3-8-5(6)7;1-5(2,3)4/h2*2-4H2,1H3,(H4,6,7,8);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBGOCSSABDUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C(N)N.COCCCN=C(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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